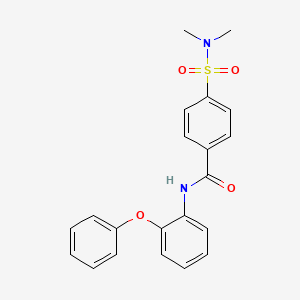

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, the preparation of N-(2-phenoxyphenyl)benzamide can be achieved by reacting 2-aminophenol with benzoyl chloride . Subsequently, the introduction of a dimethylsulfamoyl group yields the final product .

Molecular Structure Analysis

The molecular formula of this compound is C17H20N2O4S . It exhibits a complex three-dimensional arrangement of atoms, which contributes to its diverse properties .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations, including amidation, substitution, and cyclization reactions. These reactions are essential for its potential applications .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anticonvulsant Activity

Research comparing the anticonvulsant and toxic properties of various benzamide derivatives, including 4-amino-N-(2,6-dimethylphenyl)benzamide, has shown potent anticonvulsant activity in animal models. These compounds, evaluated in mice and rats, have been found effective in maximal electroshock seizure (MES) models, indicating their potential for further exploration in epilepsy treatment (Clark Cr, 1988) Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats.

Biological Evaluation and Medicinal Chemistry

The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have shown these compounds to possess potential biological applications. Screened against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, these benzamide derivatives have shown promising results, indicating their importance in medicinal chemistry (A. Saeed et al., 2015) Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.

Polymer Science Applications

The synthesis of polyamides and poly(amide-imide)s derived from aromatic diamines indicates the versatility of benzamide derivatives in polymer science. These compounds, when reacted with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, result in polymers with high thermal stability and amorphous properties, suitable for various industrial applications (A. Saxena et al., 2003) Synthesis and characterization of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.

Organic Synthesis

In organic synthesis, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrates the chemical versatility of benzamide derivatives. This process leads to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest, showcasing the utility of benzamide derivatives in synthesizing biologically active molecules (Tarjeet Singh et al., 2017) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-23(2)28(25,26)18-14-12-16(13-15-18)21(24)22-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWZOLYDHZSYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)

![2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2738712.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2738717.png)

![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)

![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)